

# Unveiling NICE-3: A Technical Guide to its Discovery, Cloning, and Functional Significance

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## Abstract

This technical guide provides a comprehensive overview of the discovery, cloning, and functional characterization of the Novel Interactor of the Epidermal differentiation Complex-3 (NICE-3) gene, also known as Chromosome 1 open reading frame 43 (C1orf43). Initially identified from a human keratinocyte cDNA library, NICE-3 has emerged as a significant player in cellular signaling, particularly in the context of cancer biology. This document details the experimental methodologies employed in its discovery and cloning, presents quantitative data on its expression and functional effects, and elucidates its role in the critical AKT/mTORC1 signaling pathway.

## Discovery of the NICE-3 Gene

The NICE-3 gene was first identified as part of a large-scale effort to characterize the human epidermal differentiation complex (EDC) on chromosome 1q21. The discovery was reported by Marenholz et al. in their 2001 publication, "Identification of human epidermal differentiation complex (EDC)-encoded genes by subtractive hybridization of entire YACs to a gridded keratinocyte cDNA library."<sup>[1][2]</sup> This study aimed to identify novel genes within this chromosomal region that are crucial for the maturation of the human epidermis.

## Experimental Protocol: Subtractive Hybridization for Gene Discovery

The researchers employed a powerful technique known as subtractive hybridization to isolate genes specifically expressed in keratinocytes and located within the EDC. This method is designed to selectively remove common cDNAs between two populations, thereby enriching for sequences that are unique to the target population.

### Detailed Methodology:

- Preparation of Yeast Artificial Chromosomes (YACs): YACs spanning the epidermal differentiation complex on chromosome 1q21 were isolated and purified. These YACs served as the "driver" DNA, representing the genomic region of interest.
- Construction of a Gridded Keratinocyte cDNA Library: A high-quality cDNA library was constructed from mRNA isolated from cultured human keratinocytes. This "tester" library was then arrayed onto high-density filters, creating a gridded library for efficient screening.
- Subtractive Hybridization:
  - The YAC DNA was biotinylated to allow for later separation using streptavidin-coated magnetic beads.
  - The keratinocyte cDNA was amplified by PCR.
  - The amplified cDNA was hybridized with an excess of the biotinylated YAC DNA. cDNAs corresponding to genes within the YAC genomic region formed DNA-DNA hybrids with the YAC fragments.
  - The mixture was then passed through a column containing streptavidin-coated magnetic beads. The biotinylated YAC DNA, along with the hybridized cDNAs, was captured by the beads.
  - The unbound cDNA, representing transcripts from outside the EDC, was washed away.
- Enrichment and Cloning of Target cDNAs:

- The captured cDNA-YAC hybrids were eluted from the magnetic beads.
- The cDNA was then amplified by PCR using primers specific to the adapter sequences ligated to the cDNA during library construction. This step selectively amplified the cDNAs that were originally hybridized to the YACs.
- The enriched pool of cDNAs was then cloned into sequencing vectors.
- **Sequence Analysis and Gene Identification:** The cloned cDNA fragments were sequenced and analyzed using bioinformatics tools to identify novel open reading frames (ORFs). One of the newly identified genes was designated NICE-3. The sequence data for NICE-3 was submitted to the EMBL database under the accession numbers AJ243659–AJ243673.[\[2\]](#)

## Cloning of the NICE-3 Gene

Following its initial discovery, the full-length cDNA of NICE-3 was cloned for further functional characterization. This process typically involves the isolation of the full-length mRNA transcript and its conversion into a stable, replicable DNA format.

## Experimental Protocol: Full-Length cDNA Cloning

- **RNA Isolation:** Total RNA was extracted from a human keratinocyte cell line known to express NICE-3.
- **Reverse Transcription:** First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and an oligo(dT) primer, which anneals to the poly(A) tail of mRNAs.
- **Rapid Amplification of cDNA Ends (RACE):** To obtain the full-length sequence, 5' and 3' RACE-PCR was performed. This technique allows for the amplification of the unknown ends of the cDNA transcript.
  - **5' RACE:** A gene-specific primer (GSP) designed from the known internal sequence of NICE-3 was used in conjunction with a universal primer that anneals to a known sequence added to the 5' end of the cDNAs.
  - **3' RACE:** A nested GSP was used with a primer that anneals to the poly(A) tail region.

- **Full-Length PCR Amplification:** Based on the sequences obtained from 5' and 3' RACE, new primers were designed to amplify the entire open reading frame (ORF) of NICE-3 from the first-strand cDNA.
- **Vector Ligation:** The amplified full-length NICE-3 cDNA was then cloned into an expression vector. This involves digesting both the PCR product and the vector with compatible restriction enzymes and then ligating them together using DNA ligase. The resulting plasmid can be used for protein expression and functional studies.

## Quantitative Data Presentation

### NICE-3 (C1orf43) Gene Expression Across Human Tissues

The expression of NICE-3 has been quantified across a wide range of human tissues, revealing its ubiquitous nature. The following table summarizes the mRNA expression levels as reported in the Human Protein Atlas, which integrates data from multiple sources including HPA, GTEx, and FANTOM5. Expression values are presented as normalized transcripts per million (nTPM).

Tissue	nTPM
Adipose tissue	15.8
Adrenal gland	22.5
Appendix	12.9
Bone marrow	18.7
Brain (Cerebral cortex)	10.1
Breast	14.3
Colon	16.2
Esophagus	19.8
Heart muscle	11.5
Kidney	25.1
Liver	13.9
Lung	17.6
Lymph node	15.4
Ovary	19.2
Pancreas	14.8
Placenta	21.3
Prostate	16.9
Skin	20.4
Spleen	17.1
Stomach	15.5
Testis	12.8
Thyroid gland	18.3
Uterus	16.7

Data sourced from the Human Protein Atlas.

## Effect of NICE-3 Knockdown on AKT/mTORC1 Signaling

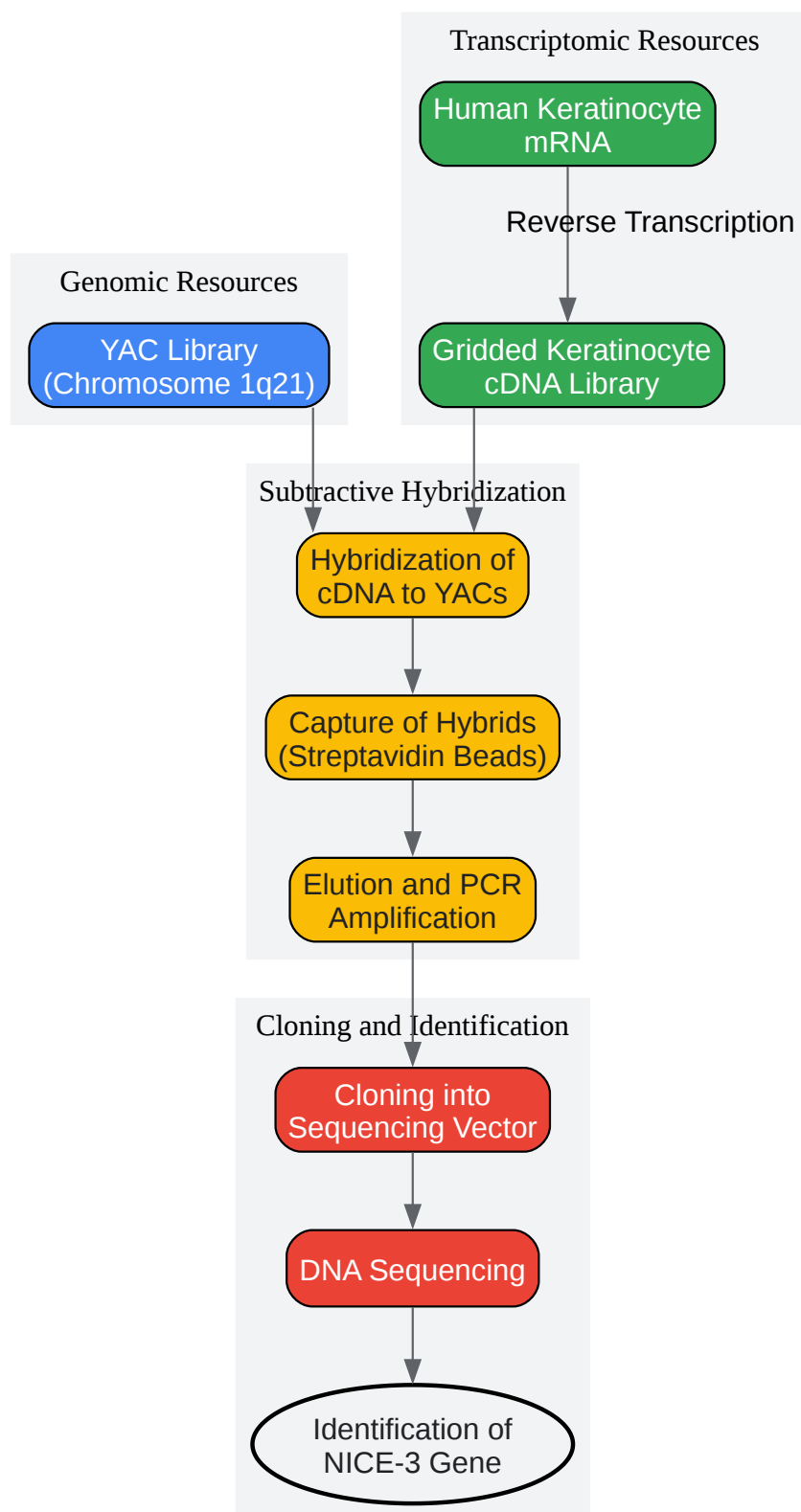
Studies have demonstrated that NICE-3 plays a crucial role in the AKT/mTORC1 signaling pathway. Knockdown of NICE-3 using small interfering RNA (siRNA) has been shown to significantly inhibit the phosphorylation of key downstream effectors of this pathway. The following table presents representative quantitative data from western blot analysis following NICE-3 knockdown in lung adenocarcinoma cells.

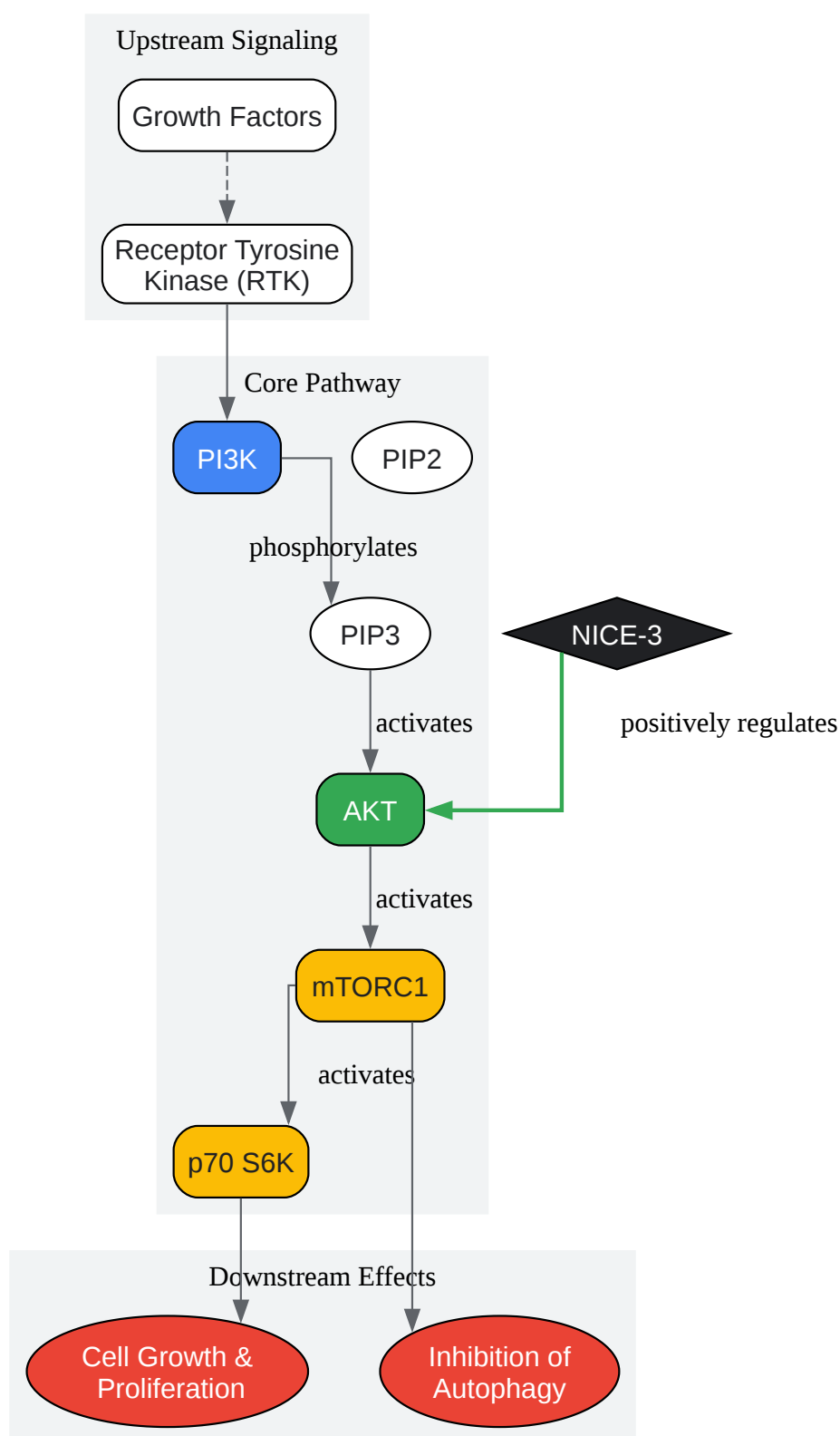
Protein	Treatment	Relative Phosphorylation Level (Normalized to Control)
p-AKT (Ser473)	Control siRNA	1.00
NICE-3 siRNA	0.45	
p-p70 S6K (Thr389)	Control siRNA	1.00
NICE-3 siRNA	0.38	

Data is a representative summary from studies investigating NICE-3 function.

## Visualizations: Signaling Pathways and Experimental Workflows

### NICE-3 Discovery Workflow





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## References

- 1. Expression of C1orf43 in cancer - Summary - The Human Protein Atlas [[proteinatlas.org](https://www.proteinatlas.org)]
- 2. Serial Analysis of Gene Expression in Human Keratinocytes and Epidermis | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
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